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Compound of Interest

2-Amino-5-phenyl-thiophene-3-
Compound Name:
carboxylic acid

Cat. No.: B079813

An In-depth Technical Guide to 2-Amino-5-
phenyl-thiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-Amino-5-phenyl-thiophene-3-carboxylic acid (CAS No. 14770-84-4), a
heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This
document details its synthesis, reactivity, and spectral characteristics, and explores its role as a
potential therapeutic agent.

Core Physical and Chemical Properties

2-Amino-5-phenyl-thiophene-3-carboxylic acid is a polysubstituted thiophene derivative with
the molecular formula C11HoNO2S and a molecular weight of 219.26 g/mol .[1] The structure
incorporates a central thiophene ring, substituted with an amino group at the 2-position, a
carboxylic acid at the 3-position, and a phenyl group at the 5-position. This arrangement of
functional groups imparts a unique combination of acidic and basic properties, as well as a
scaffold that is amenable to a variety of chemical modifications.
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Property Value Source
CAS Number 14770-84-4 [1]12]
Molecular Formula C11HoaNO2S [1]
Molecular Weight 219.26 g/mol [1]

Data not available for the
] ] carboxylic acid. The
Melting Point _ [3]
corresponding methyl ester

has a melting point of 195 °C.

Estimated to be in the range of

pKa 4-5 for the carboxylic acid
group.

Data not readily available.
Solubility Expected to be soluble in polar

organic solvents.

Synthesis of 2-Amino-5-phenyl-thiophene-3-
carboxylic acid

The primary synthetic route to 2-aminothiophenes is the Gewald reaction, a one-pot, multi-
component reaction that is highly efficient for creating substituted thiophene rings.[4][5][6] This
reaction typically involves the condensation of a ketone or aldehyde with an a-cyanoester and
elemental sulfur in the presence of a base.

For the synthesis of 2-Amino-5-phenyl-thiophene-3-carboxylic acid, a likely precursor would
be its corresponding ester, synthesized via a Gewald reaction using a phenyl-substituted
ketone, an a-cyanoacetate, and sulfur. The subsequent hydrolysis of the ester would yield the
final carboxylic acid.

Experimental Protocol: Gewald Synthesis of a 2-
Aminothiophene Derivative (General Procedure)
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This protocol describes a general method for the synthesis of 2-aminothiophene derivatives,
which can be adapted for the synthesis of the title compound's ester precursor.

Materials:

A phenyl-substituted ketone (e.g., acetophenone)

An a-cyanoacetate (e.g., ethyl cyanoacetate)

Elemental sulfur

A basic catalyst (e.g., morpholine or diethylamine)

Anhydrous ethanol
Procedure:

o To a round-bottom flask, add equimolar amounts of the phenyl-substituted ketone, the a-
cyanoacetate, and elemental sulfur in anhydrous ethanol.

o Add a catalytic amount of the base to the mixture.

e The reaction mixture is then stirred and heated under reflux. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction mixture is cooled to room temperature, and the solvent is
removed under reduced pressure.

e The resulting crude product is then purified by recrystallization from a suitable solvent (e.g.,
ethanol) to yield the 2-aminothiophene ester.

o Subsequent hydrolysis of the ester, typically under basic conditions followed by acidification,
will yield the desired 2-Amino-5-phenyl-thiophene-3-carboxylic acid.
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Gewald reaction workflow for the synthesis of the target compound.

Chemical Reactivity

The chemical reactivity of 2-Amino-5-phenyl-thiophene-3-carboxylic acid is dictated by its
three main functional groups: the amino group, the carboxylic acid group, and the thiophene
ring.

e Amino Group: The amino group at the 2-position is a nucleophilic center and can undergo
various reactions such as acylation, alkylation, and diazotization. It also acts as an activating
group, increasing the electron density of the thiophene ring and making it more susceptible
to electrophilic substitution.

o Carboxylic Acid Group: The carboxylic acid group is acidic and can be deprotonated to form
a carboxylate salt. It can also undergo esterification, reduction to an alcohol, or conversion to
an acid chloride.

e Thiophene Ring: The thiophene ring is an aromatic system. The presence of the electron-
donating amino group at the 2-position activates the ring, particularly at the 5-position, for
electrophilic aromatic substitution reactions. However, since the 5-position is already
substituted with a phenyl group, further substitution would likely occur at the 4-position.

Spectral Properties

While specific spectra for 2-Amino-5-phenyl-thiophene-3-carboxylic acid are not readily
available in public databases, the expected spectral characteristics can be inferred from the
known properties of its functional groups and data from similar compounds.

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b079813?utm_src=pdf-body-img
https://www.benchchem.com/product/b079813?utm_src=pdf-body
https://www.benchchem.com/product/b079813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The IR spectrum is expected to show characteristic absorption bands for the functional groups

present:
. Expected Wavenumber o
Functional Group Characteristic
(cm™)
O-H (Carboxylic Acid) 3300 - 2500 Strong, very broad
) Two sharp bands (primary
N-H (Amino) 3500 - 3300 )
amine)
C=0 (Carboxylic Acid) 1710 - 1680 Strong, sharp
C=C (Aromatic) 1600 - 1450 Medium to weak
C-S (Thiophene) 800 - 600 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR:

Aromatic Protons (Phenyl): A multiplet in the range of 7.0-8.0 ppm.

e Thiophene Proton: A singlet for the proton at the 4-position of the thiophene ring, likely
appearing between 6.5 and 7.5 ppm.

¢ Amino Protons: A broad singlet, the chemical shift of which can vary depending on the
solvent and concentration.

o Carboxylic Acid Proton: A very broad singlet, typically downfield between 10 and 13 ppm.
13C NMR:
e Carbonyl Carbon: In the range of 165-175 ppm.

o Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm) for the thiophene
and phenyl rings. The carbon attached to the sulfur (C5) and the carbon attached to the
amino group (C2) would be significantly shifted.
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Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M*) at m/z = 219. Key
fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45
Da) and potentially fragmentation of the thiophene ring.[5]

Biological Activity and Signaling Pathway

2-Amino-5-phenyl-thiophene-3-carboxylic acid has been identified as an inhibitor of IkB
kinase B (IKKB).[7] IKKP is a key enzyme in the NF-kB (nuclear factor kappa-light-chain-
enhancer of activated B cells) signaling pathway.[8][9][10] This pathway plays a crucial role in
regulating the immune and inflammatory responses, cell proliferation, and apoptosis.

In the canonical NF-kB pathway, pro-inflammatory stimuli such as TNFa or IL-1 lead to the
activation of the IKK complex, which includes IKK[.[8] Activated IKK[3 then phosphorylates the
inhibitory protein IkBa, targeting it for ubiquitination and subsequent degradation by the
proteasome. The degradation of IkBa releases the NF-kB dimer (typically p50/p65), which can
then translocate to the nucleus and activate the transcription of target genes involved in
inflammation and cell survival.[9][11]

By inhibiting IKK[(3, 2-Amino-5-phenyl-thiophene-3-carboxylic acid can block the
phosphorylation and subsequent degradation of IkBa. This leads to the sequestration of NF-kB
in the cytoplasm, preventing the transcription of pro-inflammatory genes. This mechanism of
action makes it a compound of interest for the development of anti-inflammatory and potentially

anti-cancer drugs.
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Inhibition of the NF-kB signaling pathway by the target compound.
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Conclusion

2-Amino-5-phenyl-thiophene-3-carboxylic acid represents a versatile scaffold in medicinal
chemistry. Its synthesis via the established Gewald reaction allows for the potential generation
of a diverse library of derivatives. The presence of multiple reactive functional groups provides
ample opportunities for further chemical modification. Its demonstrated activity as an IKK[3
inhibitor highlights its potential as a lead compound for the development of novel therapeutics
targeting inflammatory diseases and other conditions where the NF-kB pathway is
dysregulated. Further research is warranted to fully elucidate its pharmacological profile and
optimize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amino-5-phenyl-thiophene-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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